キヌクリジン-3-カルボン酸塩酸塩
概要
説明
Quinuclidine-3-carboxylic acid hydrochloride is a heterocyclic organic compound belonging to the quinuclidine family. It is a white crystalline powder that is soluble in water and ethanol. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
科学的研究の応用
Quinuclidine-3-carboxylic acid hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Medicine: This compound is explored for its potential therapeutic effects, including its use in drug development.
Industry: It is utilized in the production of pharmaceuticals and as a catalyst in various chemical reactions.
Safety and Hazards
Quinuclidine-3-carboxylic acid hydrochloride is classified as a warning hazard . It is toxic if swallowed and fatal in contact with skin . It causes skin irritation and serious eye damage . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
準備方法
Synthetic Routes and Reaction Conditions: Quinuclidine-3-carboxylic acid hydrochloride can be synthesized from ethyl 3-quinuclidinecarboxylate. The synthesis involves a series of chemical reactions, including ester hydrolysis and subsequent acidification to yield the hydrochloride salt .
Industrial Production Methods: Industrial production methods for quinuclidine-3-carboxylic acid hydrochloride typically involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques .
化学反応の分析
Types of Reactions: Quinuclidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinuclidine-3-carboxylic acid.
Reduction: Reduction reactions can convert it into quinuclidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinuclidine-3-carboxylic acid.
Reduction: Various quinuclidine derivatives.
Substitution: Substituted quinuclidine compounds.
作用機序
The mechanism by which quinuclidine-3-carboxylic acid hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. Its bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to changes in biochemical pathways, influencing various physiological processes .
類似化合物との比較
3-Quinuclidone hydrochloride: Another quinuclidine derivative with similar structural features.
3-Quinuclidinol: A hydroxylated form of quinuclidine.
Quinuclidine: The parent compound of the quinuclidine family
Uniqueness: Quinuclidine-3-carboxylic acid hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its carboxylic acid group allows for a wide range of chemical modifications, making it a versatile compound in synthetic chemistry and drug development .
特性
IUPAC Name |
1-azabicyclo[2.2.2]octane-3-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c10-8(11)7-5-9-3-1-6(7)2-4-9;/h6-7H,1-5H2,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHNHXQYRPDFPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00506436 | |
Record name | 1-Azabicyclo[2.2.2]octane-3-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00506436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6238-34-2 | |
Record name | 1-Azabicyclo[2.2.2]octane-3-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00506436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of EO-122 and how does it compare to lidocaine?
A1: EO-122 is a new structural analog of lidocaine with potent antiarrhythmic activity []. While the precise mechanism is not detailed in the study, both EO-122 and lidocaine are classified as Class IB antiarrhythmic drugs. These drugs primarily work by blocking voltage-gated sodium channels in the heart, thereby reducing the excitability of cardiac cells and suppressing abnormal electrical impulses that can lead to arrhythmias. The study highlights that EO-122 demonstrated superior efficacy and duration of action compared to lidocaine in several animal models of arrhythmia [].
Q2: What is the pharmacokinetic profile of EO-122?
A2: The study found that EO-122 exhibits a pharmacokinetic profile compatible with a two-compartment open model. Key parameters include a half-life (t½) of approximately 150 minutes and a volume of distribution at steady state (Vd (ss)) of roughly 1.5 L/kg []. The oral bioavailability of EO-122 was determined to be greater than 80%, suggesting efficient absorption from the gastrointestinal tract []. Therapeutic blood concentrations were observed within the range of 0.5-7 μg/ml [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。